N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and chlorine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2,4-dichlorophenol.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 2,4-dichlorophenol in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed to yield corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium hydroxide or potassium hydroxide for substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Reagents such as lithium aluminum hydride for reduction reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a pharmacologically active compound for the treatment of various diseases.
Biological Studies: Use as a tool compound to study biological pathways and molecular targets.
Materials Science: Exploration of its properties for the development of new materials with specific characteristics.
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors on the surface of cells to modulate their activity.
Inhibit Enzymes: Inhibit the activity of enzymes involved in critical biological processes.
Alter Signaling Pathways: Affect intracellular signaling pathways to induce specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
- N-(4-bromo-2-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide
- N-(4-bromo-2-fluorophenyl)-2-(2,4-difluorophenoxy)propanamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to the specific combination of halogen atoms (bromine, fluorine, and chlorine) in its structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2FNO2/c1-8(22-14-5-3-10(17)7-11(14)18)15(21)20-13-4-2-9(16)6-12(13)19/h2-8H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUAROBKMINFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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